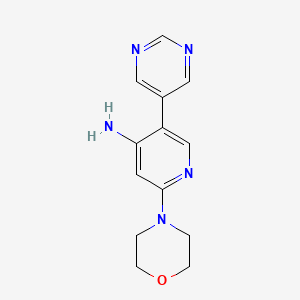
2-(4-morpholinyl)-5-(5-pyrimidinyl)-4-Pyridinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-morpholinyl)-5-(5-pyrimidinyl)-4-Pyridinamine is a heterocyclic compound that contains a pyridine ring, a pyrimidine ring, and a morpholine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-morpholinyl)-5-(5-pyrimidinyl)-4-Pyridinamine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving an aldehyde and an amine.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and an amine.
Formation of the Morpholine Ring: The morpholine ring can be synthesized through a nucleophilic substitution reaction involving an epoxide and an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
2-(4-morpholinyl)-5-(5-pyrimidinyl)-4-Pyridinamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学研究应用
2-(4-morpholinyl)-5-(5-pyrimidinyl)-4-Pyridinamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent for the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-(4-morpholinyl)-5-(5-pyrimidinyl)-4-Pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
2-(4-morpholinyl)-5-(5-pyrimidinyl)-4-Pyridinamine: Contains a pyridine ring, a pyrimidine ring, and a morpholine ring.
2-(4-morpholinyl)-5-(5-pyrimidinyl)-4-Pyridinone: Contains a pyridine ring, a pyrimidine ring, and a morpholine ring with a ketone group.
2-(4-morpholinyl)-5-(5-pyrimidinyl)-4-Pyridinol: Contains a pyridine ring, a pyrimidine ring, and a morpholine ring with a hydroxyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
属性
分子式 |
C13H15N5O |
|---|---|
分子量 |
257.29 g/mol |
IUPAC 名称 |
2-morpholin-4-yl-5-pyrimidin-5-ylpyridin-4-amine |
InChI |
InChI=1S/C13H15N5O/c14-12-5-13(18-1-3-19-4-2-18)17-8-11(12)10-6-15-9-16-7-10/h5-9H,1-4H2,(H2,14,17) |
InChI 键 |
LHYIHJCPZAAXHJ-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=NC=C(C(=C2)N)C3=CN=CN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


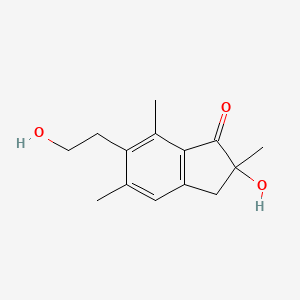

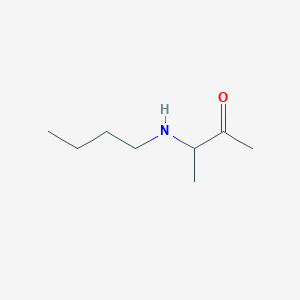
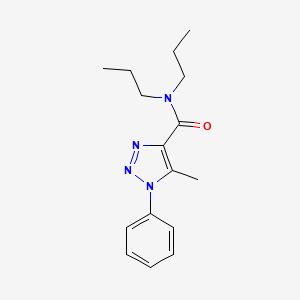
![Tricyclo[3.2.2.0~2,4~]nonane-1-carbonyl chloride](/img/structure/B13947742.png)
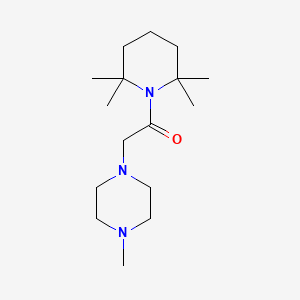
![2-(2-Aminopropanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13947755.png)
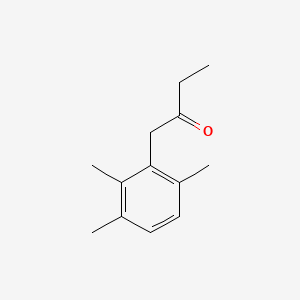

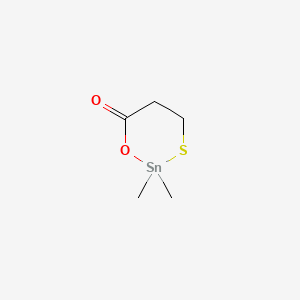
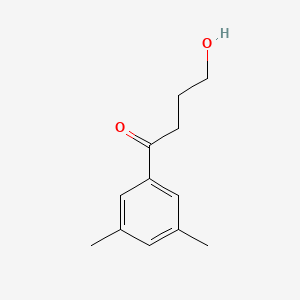
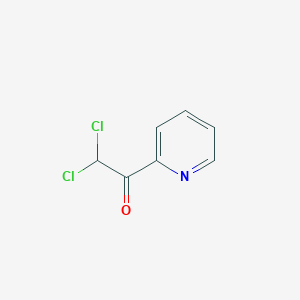
![2-Pteridinamine, 6,7-dimethyl-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]-](/img/structure/B13947790.png)

